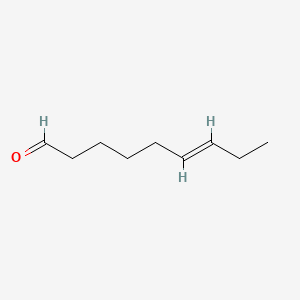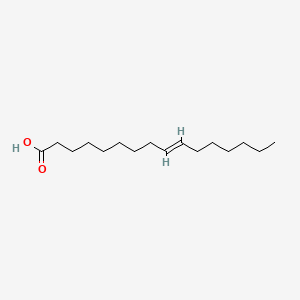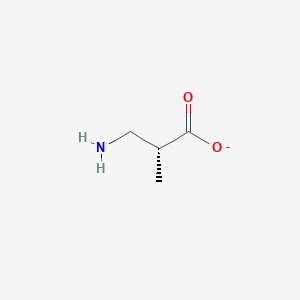
6-Nonenal
Overview
Description
6-Nonenal is an organic compound with the chemical formula C(9)H({16})O. It is a colorless liquid that is known for its distinctive odor, often described as a grassy or cucumber-like smell. This compound exists in two geometric isomers: cis-6-nonenal and trans-6-nonenal. The cis-isomer is commonly found in the aroma of muskmelon fruits, while the trans-isomer is associated with off-flavors in milk foams and is a potential odorant in polypropylene .
Mechanism of Action
Target of Action
6-Nonenal, also known as (E)-non-6-enal, is an organic compound that is primarily involved in the aroma of various fruits and food products . The primary targets of this compound are the olfactory receptors in the human body, which detect its presence and contribute to the perception of aroma.
Mode of Action
The interaction of this compound with its targets primarily involves the binding of the compound to olfactory receptors, leading to the perception of aroma. This compound is thought to be biosynthesized from γ-lineolenic acid catalyzed by a lipoxygenase . The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes .
Biochemical Pathways
The biosynthesis of this compound involves the conversion of γ-lineolenic acid into hydroperoxides by the enzyme lipoxygenase. These hydroperoxides are then cleaved by hydroperoxide lyase into cis-aldehydes, including this compound . This pathway is part of the larger lipid peroxidation process, which is a key aspect of cellular metabolism and response to oxidative stress .
Pharmacokinetics
Its boiling point is 62 to 63 °C at 2 mmHg, and it has a solubility in water of 0.63 g/L
Result of Action
The primary result of this compound’s action is the perception of aroma. It is often listed as the principal component in the aromas of muskmelon fruits . .
Action Environment
Environmental factors such as heat, pH, oxygen, and light can induce significant changes in the quality of food products containing this compound . For instance, the content of aldehydes including this compound decreased in treated watermelon juices, while those of certain alcohols increased during illumination . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
6-Nonenal plays a significant role in biochemical reactions, particularly in the biosynthesis of fragrances and flavors. It is biosynthesized from γ-lineolenic acid through the action of lipoxygenase enzymes. These enzymes convert alkene groups into hydroperoxides, which are then cleaved by hydroperoxide lyase into the corresponding cis-aldehydes . The interaction of this compound with lipoxygenase is crucial for its formation, and the presence of air is necessary for the odor of muskmelons to develop, as the compound is formed rapidly when cells are lysed and exposed to air .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can form adducts with proteins, leading to modifications that affect their function. This interaction can disrupt normal cellular processes and contribute to oxidative stress, which in turn can lead to cell death or survival depending on the cell type and metabolic state .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is known to form covalent modifications with proteins, which can alter their activity and function. These modifications can propagate oxidative stress and stimulate apoptotic pathways, involving key regulators such as tumor protein 53 and JNK . The lipoxygenase-mediated biosynthesis of this compound from γ-lineolenic acid is a critical step in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard conditions, but its concentration can increase rapidly when cells are lysed and exposed to air . Long-term exposure to this compound can lead to sustained oxidative stress and cellular damage, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of this compound can induce oxidative stress, inflammation, and apoptosis in animal models . These effects are dose-dependent and can vary based on the specific animal model and experimental conditions.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the biosynthesis of fragrances and flavors. The compound is metabolized through the action of lipoxygenase enzymes, which convert γ-lineolenic acid into hydroperoxides that are then cleaved into cis-aldehydes . This metabolic pathway is essential for the formation of this compound and its related compounds, which contribute to the aroma of muskmelons and other fruits .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and distribution within specific cellular compartments . The transport and distribution of this compound are important factors that influence its overall activity and function in biological systems.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as gene expression, protein modification, and oxidative stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nonenal can be synthesized through several methods. One common laboratory synthesis involves the bromination of 5-octene-1-ol, followed by the preparation of the appropriate Grignard reagent. This Grignard reagent is then treated with triethyl orthoformate and subsequently hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of unsaturated fatty acids. For example, exposing unsaturated fatty acids to air or heat can lead to the formation of this compound through oxidative degradation .
Chemical Reactions Analysis
Types of Reactions: 6-Nonenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonanoic acid.
Reduction: It can be reduced to form 6-nonenol.
Addition Reactions: The compound can participate in addition reactions with nucleophiles due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Addition Reactions: Nucleophiles such as amines or alcohols can add to the carbonyl group under mild conditions.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 6-Nonenol.
Addition Reactions: Various adducts depending on the nucleophile used.
Scientific Research Applications
6-Nonenal has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of aldehyde chemistry and in the synthesis of other organic compounds.
Biology: this compound is studied for its role in the aroma profile of fruits and its biosynthesis from fatty acids.
Medicine: Research is ongoing into its potential effects on human health, particularly in relation to its presence in food products.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products
Comparison with Similar Compounds
6-Nonenal can be compared with other similar compounds such as:
2-Nonenal: Another isomeric nonenal compound known for its distinct odor.
Trans,cis-2,6-Nonadienal: A related fragrance compound that arises via a similar biosynthetic pathway.
Hexanal: A six-carbon aldehyde with a grassy odor, often used in flavor and fragrance applications.
Uniqueness: this compound is unique due to its specific odor profile and its role in the aroma of muskmelons. Its biosynthesis from gamma-lineolenic acid and the involvement of lipoxygenase and hydroperoxide lyase enzymes also distinguish it from other aldehydes .
Properties
IUPAC Name |
(E)-non-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPCOBSXBGDMO-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317588 | |
| Record name | (E)-6-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-20-5 | |
| Record name | (E)-6-Nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-6-Nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-NONENAL, (6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72QV06L9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6-Nonenal and what does it smell like?
A1: this compound, specifically the (E)-isomer, is an unsaturated aldehyde found naturally in various fruits and vegetables. It contributes significantly to the characteristic aroma of cucumbers, melons, and watermelon. [, , , , , ] It is described as having a green, cucumber-like, slightly fatty, and melon-like odor. [, , ]
Q2: In which fruits is this compound a key aroma compound?
A2: this compound has been identified as a key aroma compound in various fruits, including:
- Watermelon: It contributes to the fresh, green notes, especially in seedless varieties. [, , , , , , ]
- Melon: It is a crucial aroma component in various melon varieties, including cantaloupe and oriental melon. [, , , , ]
- Cucumber: It is a primary aroma compound responsible for the distinct cucumber scent. [, , , ]
- Yuzu: A unique citrus fruit, Yuzu contains this compound as a contributor to its complex aroma profile. [, ]
Q3: How is this compound formed in plants?
A4: this compound is formed in plants as a product of lipid oxidation, specifically the degradation of linoleic acid and linolenic acid. These fatty acids are broken down by enzymes like lipoxygenase, leading to the formation of various volatile compounds, including this compound. [, , ]
Q4: Can environmental factors influence the levels of this compound in fruits?
A5: Yes, environmental factors like light, temperature, and oxygen availability can significantly impact the formation and degradation of this compound in fruits. Studies have shown that exposure to light can lead to increased production of this compound, while storage temperature can affect its volatility and retention in the fruit. [, ]
Q5: Is this compound found in other sources besides fruits and vegetables?
A5: Yes, this compound has also been identified in:
- Cooked Chicken: It contributes to the characteristic odor of irradiated chicken meat. [, ]
- Marine Environments: It is produced by certain marine algae and can be found dissolved in seawater. []
Q6: What are the main applications of this compound?
A7: this compound is primarily used as a flavoring agent in the food industry to impart fresh, green, and cucumber-like notes. It is also used in the fragrance industry for creating natural-smelling perfumes and cosmetics. [, ]
Q7: How does this compound contribute to the overall flavor profile of food products?
A8: this compound can act synergistically with other aroma compounds present in food products to enhance their overall flavor profile. For example, in melon, it interacts with esters and other aldehydes to create a complex and desirable aroma. [, ]
Q8: Is there ongoing research on this compound?
A8: Yes, research on this compound is ongoing, focusing on:
- Understanding its formation mechanisms in different plant species. [, ]
- Developing strategies to control its production and degradation in food products to enhance shelf-life and flavor stability. [, , ]
- Exploring its potential as a natural pest control agent, as it has been found to attract certain insects, such as melon flies. []
Q9: What analytical techniques are used to identify and quantify this compound in food products?
A9: The most common techniques for analyzing this compound include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile compounds like this compound in complex mixtures. [, , , , , , , , ]
- Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS to extract and concentrate volatile compounds from the headspace of a sample, improving sensitivity and selectivity. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,3R,11R,14R)-14-(hydroxymethyl)-3-[(1S,3R,11R,14R)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1237617.png)






